5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde
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Overview
Description
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a 4-fluoro-3-nitrophenyl group and an aldehyde functional group
Mechanism of Action
Target of Action
Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been found to target iron acquisition in mycobacterial species .
Mode of Action
It’s worth noting that similar compounds, like 5-phenyl-furan-2-carboxylic acids, have been found to interfere with iron homeostasis . This interference could potentially disrupt a variety of processes that rely on iron as a cofactor .
Result of Action
Based on the potential disruption of iron homeostasis, it could potentially inhibit the growth of mycobacterial species by depriving them of the iron necessary for various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 4-fluoro-3-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like toluene, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(4-Fluoro-3-nitrophenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Amino-3-fluorophenyl)furan-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a building block for various chemical products.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carbaldehyde: Similar structure but lacks the fluorine atom.
5-(4-Fluorophenyl)furan-2-carbaldehyde: Similar structure but lacks the nitro group.
5-(4-Fluoro-3-nitrophenyl)furan-2-carboxylic acid: Oxidized form of the compound.
Uniqueness
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(4-fluoro-3-nitrophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO4/c12-9-3-1-7(5-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNGASNRZFGUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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